![molecular formula C7H13ClO2 B14300336 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene CAS No. 112756-56-6](/img/structure/B14300336.png)
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C7H13ClO2 It is a derivative of propene, featuring a chloroethoxy group and an ethoxy group attached to the propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloroprop-1-ene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a methoxy group instead of a chloro group.
3-[2-(2-Ethoxyethoxy)ethoxy]prop-1-ene: Similar structure but with an ethoxy group instead of a chloro group.
3-[2-(2-Butoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a butoxy group instead of a chloro group.
Uniqueness
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where the chloro group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
112756-56-6 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-7H2 |
InChI Key |
DZQWZQUTKZKPKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
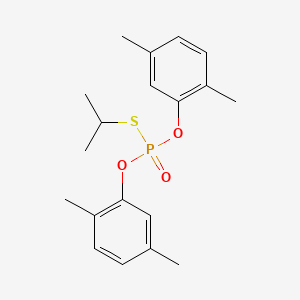
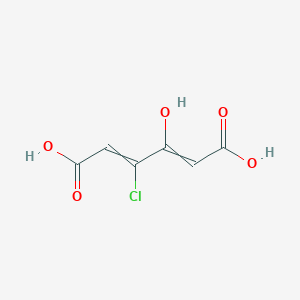
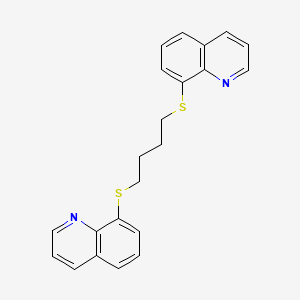
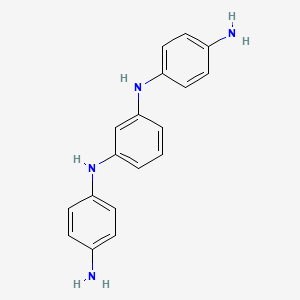
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
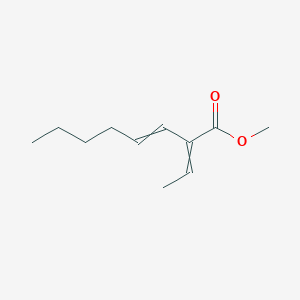
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
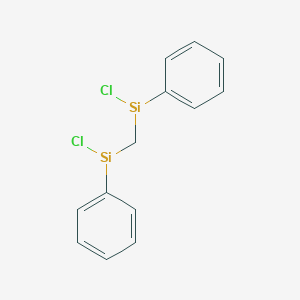
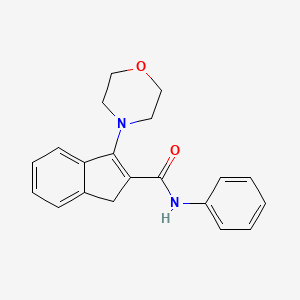
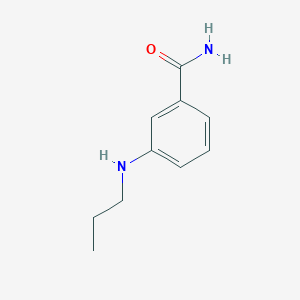
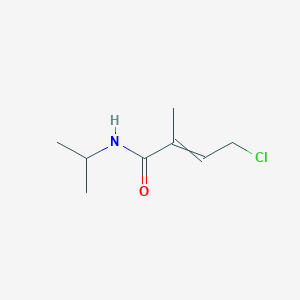
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
